![molecular formula C₂₀H₂₂ClNO₃ B1145526 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide CAS No. 1316847-19-4](/img/new.no-structure.jpg)
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of fenofibric acid and is primarily used in the treatment of hyperlipidemia and hypercholesterolemia. The compound is known for its ability to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide typically involves the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate in the presence of an alkaline agent such as potassium carbonate . This reaction is carried out in a solvent system composed of a mixture of dimethyl sulfoxide and a C2-C4 alkyl acetate . The process can be scaled up for industrial production, ensuring high yield and purity without the need for recrystallization .
化学反応の分析
Types of Reactions
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Lipid Regulation
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is primarily recognized as an intermediate in the synthesis of Fenofibrate, a lipid-regulating drug. Fenofibrate is used to manage dyslipidemia by increasing high-density lipoprotein (HDL) levels and reducing triglycerides and low-density lipoprotein (LDL) levels. It operates through the inhibition of cholesteryl ester transfer protein (CETP), thus enhancing lipid profiles and reducing cardiovascular risks .
Synthesis of Fenofibric Acid
The compound serves as a precursor in the synthesis of Fenofibric Acid, which is crucial for the formulation of various lipid-lowering medications. The process involves multiple steps where this compound acts as a key building block, facilitating the production of effective therapeutic agents .
Case Study 1: Efficacy in Dyslipidemia Management
A study evaluated the effectiveness of Fenofibrate in patients with dyslipidemia. The results demonstrated significant reductions in triglycerides and LDL cholesterol levels after treatment with medications containing Fenofibrate, underscoring the importance of its precursor, this compound .
Case Study 2: Formulation Development
Research has focused on developing novel drug formulations utilizing this compound to enhance bioavailability and therapeutic efficacy. For instance, formulations that incorporate Fenofibrate derivatives have shown improved pharmacokinetic profiles, leading to more effective management of lipid disorders .
作用機序
The primary mechanism of action of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide involves the activation of PPARα . This activation leads to increased lipolysis and the elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III . The compound also induces an increase in the synthesis of apoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol .
類似化合物との比較
Similar Compounds
Fenofibrate: Another PPARα agonist used in the treatment of hyperlipidemia.
Bezafibrate: A fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: Another fibric acid derivative used to lower lipid levels.
Uniqueness
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and a potent effect on lipid metabolism. Its ability to activate PPARα more selectively compared to other fibrates makes it a valuable compound in the treatment of lipid disorders .
生物活性
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide, also known as a derivative of Fenofibrate, is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C20H22ClNO3
- Molecular Weight : 359.8 g/mol
- CAS Number : 1316847-19-4
- IUPAC Name : 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antilipemic Properties : As an intermediate in the synthesis of Fenofibric Acid, it plays a role in lipid regulation by increasing high-density lipoprotein (HDL) levels and reducing cholesteryl ester transfer protein expression .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
- Anticancer Potential : Research indicates that derivatives of this compound may show cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in lipid metabolism and cell proliferation. The amide functional group contributes to its unique binding properties compared to other related compounds.
Lipid Regulation
A study highlighted the efficacy of Fenofibrate derivatives in managing hyperlipidemia. The compound was found to significantly increase HDL cholesterol levels while decreasing triglycerides in animal models. This suggests a potential application in treating dyslipidemia-related disorders .
Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including:
- A-431 (epidermoid carcinoma) : IC50 values indicated significant growth inhibition.
- HT29 (colon cancer) : The compound showed promising results with an IC50 lower than that of standard chemotherapeutics like doxorubicin .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Fenofibrate | Fenofibrate | Antilipemic |
Bezafibrate | Bezafibrate | Lipid regulation |
Clofibrate | Clofibrate | Anti-inflammatory |
Unique Properties
The specific amide structure of this compound differentiates it from its ester and acid counterparts, potentially enhancing its therapeutic profile.
特性
CAS番号 |
1316847-19-4 |
---|---|
分子式 |
C₂₀H₂₂ClNO₃ |
分子量 |
359.85 |
同義語 |
2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。